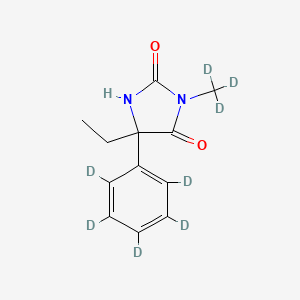

Mephenytoin-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3,4D,5D,6D,7D,8D |

InChI Key |

GMHKMTDVRCWUDX-PIUWMYDYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)C([2H])([2H])[2H])CC)[2H])[2H] |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Mephenytoin-d8: A Technical Guide for its Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin-d8, the deuterated analog of mephenytoin, serves as a critical tool in biomedical and pharmaceutical research. Its primary application lies in its use as an internal standard for quantitative bioanalysis by mass spectrometry. The stable isotope-labeled nature of this compound allows for precise and accurate quantification of mephenytoin and its metabolites in complex biological matrices such as plasma and urine. This is indispensable for pharmacokinetic studies, therapeutic drug monitoring, and in the phenotyping of individuals based on their activity of the cytochrome P450 enzyme, CYP2C19. Mephenytoin itself is an anticonvulsant drug, and its metabolism is highly dependent on CYP2C19, making it a valuable probe for studying the activity of this enzyme.

Core Applications in Research

The primary utility of this compound in a research setting is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The near-identical physicochemical properties to the unlabeled mephenytoin, but with a distinct mass, allows it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This effectively corrects for variations in sample preparation and instrument response, leading to highly reliable quantitative data.

Key research areas where this compound is employed include:

-

Pharmacokinetic (PK) Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of mephenytoin.

-

CYP2C19 Phenotyping: Assessing the metabolic activity of the CYP2C19 enzyme in individuals, which is crucial for personalized medicine, as this enzyme is responsible for the metabolism of a wide range of clinically important drugs.

-

Therapeutic Drug Monitoring (TDM): Ensuring that the concentration of mephenytoin in a patient's bloodstream is within the therapeutic window.

-

Drug-Drug Interaction Studies: Investigating the potential of new chemical entities to inhibit or induce the activity of CYP2C19.

Data Presentation: Quantitative Assay Parameters

The following tables summarize typical quantitative parameters from various LC-MS/MS methods that utilize this compound as an internal standard for the analysis of mephenytoin and its metabolites in biological matrices.

Table 1: Lower Limit of Quantification (LLOQ) and Linearity Range

| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Citation |

| Mephenytoin | Plasma | 3 | 3 - 1500 | [1] |

| 4'-Hydroxymephenytoin | Plasma | 1 | 1 - 500 | [1] |

| Nirvanol | Plasma | 1 (S-), 3 (R-) | 1 - 1000 (S-), 3 - 1500 (R-) | [1] |

| Mephenytoin | Urine | 30 | 15 - 10000 | [2] |

| 4'-Hydroxymephenytoin | Urine | 20 | 15 - 10000 | [2] |

| Nirvanol | Urine | 30 | 15 - 10000 | [2] |

| Phenytoin | Plasma | 60 | 60 - 12000 | [3] |

Table 2: Accuracy and Precision of Quantification

| Analyte | Matrix | Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Citation |

| Mephenytoin | Plasma | QC samples | 87.2 - 108.3 | < 12.4 | - | [1] |

| 4'-Hydroxymephenytoin | Plasma | QC samples | 87.2 - 108.3 | < 12.4 | - | [1] |

| Nirvanol | Plasma | QC samples | 87.2 - 108.3 | < 12.4 | - | [1] |

| Mephenytoin | Urine | LLOQ to 10000 | < 9.5 | 0.8 - 10.5 | 0.8 - 10.5 | [2] |

| 4'-Hydroxymephenytoin | Urine | LLOQ to 10000 | < 9.5 | 0.8 - 10.5 | 0.8 - 10.5 | [2] |

| Nirvanol | Urine | LLOQ to 10000 | < 9.5 | 0.8 - 10.5 | 0.8 - 10.5 | [2] |

| Phenytoin | Plasma | LLOQ to 12000 | Within ±15 | - | - | [3] |

Experimental Protocols

Protocol 1: Quantification of Mephenytoin and its Metabolites in Human Plasma using LC-MS/MS

This protocol is a representative example for the analysis of mephenytoin, 4'-hydroxymephenytoin, and nirvanol in human plasma.

1. Materials and Reagents:

-

Mephenytoin, 4'-hydroxymephenytoin, Nirvanol analytical standards

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (blank)

2. Preparation of Standard and Internal Standard Solutions:

-

Prepare stock solutions of mephenytoin, 4'-hydroxymephenytoin, and nirvanol in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions by serial dilution of the stock solutions with 50% methanol to create calibration standards.

-

Prepare a working internal standard solution of this compound at a concentration of 2 µg/mL in 50% methanol.[4]

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound working internal standard solution.

-

Add 800 µL of acetonitrile to precipitate proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.[4]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A typical system would be a UPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size).[4]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. For example: 0-0.8 min (2% B), 0.8-1.5 min (2-30% B), 1.5-5.0 min (30-75% B), 5.0-5.2 min (100% B), followed by re-equilibration.[4]

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is typically used.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mephenytoin: m/z 219.1 -> 134.1

-

4'-Hydroxymephenytoin: m/z 235.1 -> 150.1

-

Nirvanol: m/z 205.1 -> 134.1

-

This compound: m/z 227.1 -> 142.1

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for each analyte and the internal standard.[5]

-

5. Data Analysis:

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the unknown samples from the calibration curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of Mephenytoin.

Caption: Bioanalytical workflow using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Mephenytoin-d8: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of Mephenytoin-d8, a deuterated analog of Mephenytoin. This document outlines its chemical properties, analytical specifications, and its critical role as an internal standard in quantitative bioanalysis.

This compound is a stable isotope-labeled version of Mephenytoin, an anticonvulsant drug. The inclusion of eight deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical methods.[1] Its use significantly improves the accuracy and precision of quantifying Mephenytoin in biological matrices by correcting for variations during sample preparation and analysis.[2][3]

Quantitative Data Summary

The following table summarizes the typical analytical specifications for this compound, compiled from various supplier data. These values represent common quality control parameters and may vary slightly between different batches and suppliers.

| Parameter | Specification |

| Chemical Formula | C₁₂H₆D₈N₂O₂ |

| Molecular Weight | 226.30 g/mol [4][5] |

| Purity (by HPLC) | ≥98% (example value: 91.18%)[4] |

| Concentration (Standard Solution) | 100 µg/ml[5] |

| Solvent | Acetonitrile[5] |

| Storage Conditions | 4 °C[5] |

| Appearance | White to off-white solid |

| IUPAC Name | (±)-5-Ethyl-3-methyl-D3-5-phenyl-D5-imidazolidine-2,4-dione[4] |

| CAS Number | 50-12-4 (Unlabelled)[4] |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for the quantification of Mephenytoin in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 200 µL of human plasma, add a precise volume of this compound internal standard solution.

-

Perform liquid-liquid extraction to isolate the analyte and internal standard from the plasma matrix.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Analysis

A UPLC-MS/MS method is employed for the rapid and sensitive measurement of Mephenytoin.[6]

-

Chromatographic Separation:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate.[7]

-

Flow Rate: A typical flow rate for UPLC.

-

Injection Volume: A small volume of the reconstituted sample.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), which can be operated in either positive or negative mode. Negative mode may offer a lower limit of quantitation for Mephenytoin.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Mephenytoin and this compound are monitored.

-

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for using a deuterated internal standard and a conceptual signaling pathway related to Mephenytoin's metabolism.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. lcms.cz [lcms.cz]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. clearsynth.com [clearsynth.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characteristics of Deuterated Mephenytoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin is an anticonvulsant hydantoin derivative, recognized primarily as a substrate for the cytochrome P450 enzymes CYP2C19 and CYP2B6.[1][2] The study of its metabolic pathways is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to alter the pharmacokinetic properties of a molecule. This alteration is primarily due to the kinetic isotope effect, which can lead to a slower rate of metabolism, potentially extending the drug's half-life and improving its therapeutic profile. This guide provides a comprehensive overview of the known physical and chemical characteristics of deuterated mephenytoin (Mephenytoin-d5), supplemented with data from its non-deuterated form for comparative purposes.

Physical and Chemical Properties

The introduction of deuterium atoms into the mephenytoin structure results in a predictable increase in its molecular weight. Other physical properties are expected to be similar to the parent compound, though specific experimental data for the deuterated form is limited.

Deuterated Mephenytoin (rac-Mephenytoin-d5)

| Property | Value | Reference |

| Appearance | White to off-white solid | [1] |

| Molecular Formula | C₁₂H₉D₅N₂O₂ | [3] |

| Molecular Weight | 223.28 g/mol | [3] |

| Storage Conditions | Powder: -20°C for 3 years | [1] |

| Stock Solution: -80°C for 6 months; -20°C for 1 month | [1][4] |

Mephenytoin (Non-Deuterated)

| Property | Value | Reference |

| Appearance | Crystalline solid | [5] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [5][6] |

| Molecular Weight | 218.25 g/mol | [6] |

| Melting Point | 135 - 137 °C | [6] |

| pKa | 8.51 | [6] |

Solubility Profile

Solubility is a critical parameter for pre-formulation studies, influencing bioavailability and the choice of dosage form. Data for deuterated mephenytoin is available in dimethyl sulfoxide (DMSO). For a broader understanding, the solubility of the non-deuterated enantiomers, (S)-Mephenytoin and (R)-Mephenytoin, in various solvents is also presented.

Deuterated Mephenytoin (Mephenytoin-d5)

| Solvent | Solubility | Notes | Reference |

| DMSO | 100 mg/mL (447.87 mM) | Requires ultrasonic agitation. Hygroscopic nature of DMSO can impact solubility. | [1] |

(S)-Mephenytoin (Non-Deuterated)

| Solvent | Approximate Solubility | Notes | Reference |

| Ethanol | ~15 mg/mL | - | [5] |

| DMSO | ~25 mg/mL | - | [5] |

| Dimethylformamide (DMF) | ~25 mg/mL | - | [5] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | For achieving solubility in aqueous buffers, pre-dissolving in DMSO is recommended. Aqueous solutions are not recommended for storage beyond one day. | [5][7] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of active pharmaceutical ingredients (APIs). While specific spectral data for Mephenytoin-d5 requires access to proprietary certificates of analysis, general information and data for the non-deuterated form are available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure of a molecule. In the case of deuterated mephenytoin, the absence of signals corresponding to the deuterated positions in the phenyl ring would be the primary confirmation of successful isotopic labeling. A study of non-deuterated mephenytoin has utilized lanthanide shift reagents to resolve the enantiomeric signals in the ¹H NMR spectrum, which could be a valuable technique for chiral analysis.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Mephenytoin-d5, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its increased molecular weight. Tandem mass spectrometry (LC-MS/MS) is a common technique for the sensitive quantification of mephenytoin and its metabolites in biological matrices.[6] The non-deuterated form of mephenytoin shows a characteristic mass spectrum under electron ionization.[9]

Metabolic Pathway of Mephenytoin

Mephenytoin is metabolized in the liver primarily by CYP2C19 and to a lesser extent by CYP2B6. The major metabolic pathway is the 4'-hydroxylation of the phenyl ring, followed by N-demethylation. Deuteration at the phenyl ring is intended to slow down the rate of this hydroxylation, thereby altering the drug's pharmacokinetic profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. labsolu.ca [labsolu.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Optical purity determination and (1)H NMR spectral simplification with lanthanide shift reagents - V. Mephenytoin, 5-ethyl-3-methyl-5-phenyl-2,4-imidazolidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mephenytoin [webbook.nist.gov]

An In-Depth Technical Guide to Deuterated Internal Standards for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theory, application, and practical implementation of deuterated internal standards in quantitative analytical workflows. Deuterated internal standards are essential tools for enhancing the accuracy, precision, and robustness of analytical methods, particularly in complex matrices encountered in pharmaceutical and biomedical research.

Core Concepts: What Are Deuterated Internal Standards?

Deuterated internal standards (D-IS) are synthetic molecules that are chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium (²H or D).[1] This subtle modification results in a compound with a higher mass-to-charge ratio (m/z) that can be distinguished from the native analyte by mass spectrometry, while retaining nearly identical physicochemical properties.[2]

The fundamental principle behind the use of D-IS is to add a known quantity of the standard to a sample at the earliest stage of analysis.[3] The D-IS then experiences the same sample preparation steps (e.g., extraction, derivatization) and analytical conditions (e.g., chromatography, ionization) as the target analyte.[2] By measuring the ratio of the analyte's signal to the D-IS's signal, variations introduced during the analytical process can be effectively normalized, leading to more accurate and precise quantification.[3]

Advantages of Employing Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other quantification strategies, such as external calibration or the use of structural analogs:

-

Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[4] Since the D-IS co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for accurate correction.[5]

-

Compensation for Sample Loss: During multi-step sample preparation procedures, some of the analyte may be lost. The D-IS is subject to the same losses, and the analyte-to-IS ratio remains constant, ensuring that the calculated concentration is unaffected.[3]

-

Improved Precision and Accuracy: By accounting for variability in sample preparation, injection volume, and instrument response, D-IS significantly improves the precision and accuracy of quantitative measurements.[5]

-

Enhanced Method Robustness: Methods employing D-IS are more robust and transferable between different laboratories and instruments, as they are less susceptible to minor variations in experimental conditions.[6]

Data Presentation: Quantitative Performance

The following tables summarize the quantitative performance improvements observed when utilizing deuterated internal standards in analytical methods.

Table 1: Comparison of Precision (%RSD) With and Without Internal Standard for the Analysis of Volatile Organic Compounds by GC-MS

| Analyte | Concentration (ppb) | %RSD (External Standard) | %RSD (Internal Standard) |

| Benzene | 2 | 15.2 | 8.5 |

| 50 | 8.1 | 4.2 | |

| 200 | 5.3 | 2.1 | |

| Toluene | 2 | 16.8 | 9.1 |

| 50 | 8.9 | 4.8 | |

| 200 | 5.9 | 2.5 | |

| Ethylbenzene | 2 | 18.1 | 9.8 |

| 50 | 9.5 | 5.1 | |

| 200 | 6.2 | 2.8 |

Data compiled from studies on the analysis of volatile organic compounds.

Table 2: Matrix Effect and Recovery of Deuterated Internal Standards in Human Cerebrospinal Fluid (CSF)

| Deuterated Internal Standard | Recovery (%) | Matrix Effect (%) |

| Anandamide-d8 | 85.3 | 92.1 (Suppression) |

| 2-Arachidonoylglycerol-d8 | 91.2 | 88.5 (Suppression) |

| Oleoylethanolamide-d4 | 95.6 | 105.3 (Enhancement) |

| Palmitoylethanolamide-d4 | 89.8 | 95.4 (Suppression) |

| Stearoylethanolamide-d4 | 92.1 | 98.2 (Suppression) |

Values above 100% in the Matrix Effect column indicate ion enhancement, while values below 100% indicate ion suppression.[7]

Experimental Protocols

General Protocol for Quantitative Analysis using Deuterated Internal Standards by LC-MS/MS

This protocol outlines a general workflow for the quantification of a small molecule drug in human plasma.

1. Materials and Reagents:

-

Analyte of interest

-

Deuterated internal standard (isotopic purity >98%)

-

Human plasma (with appropriate anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare a stock solution of the analyte and the D-IS in methanol.

-

Serially dilute the analyte stock solution with methanol to prepare working solutions for the calibration curve.

-

Spike blank human plasma with the analyte working solutions to create calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

-

To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the D-IS working solution.

-

Vortex mix for 30 seconds.

-

Add 400 µL of methanol to precipitate proteins.

-

Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte and D-IS with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

LC System: UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the analyte and one for the D-IS.

5. Data Analysis:

-

Integrate the peak areas for the analyte and the D-IS.

-

Calculate the ratio of the analyte peak area to the D-IS peak area.

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol for the Synthesis of Deuterated Testosterone (Testosterone-d3)

This protocol describes a general method for the synthesis of testosterone-d3.

1. Materials and Reagents:

-

Dehydroepiandrosterone (DHEA)

-

Deuterated methyl magnesium iodide (CD₃MgI)

-

Toluene

-

Aluminum isopropoxide

-

Acetone

-

Hydrochloric acid

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

2. Procedure:

-

Step 1: Grignard Reaction:

-

Dissolve DHEA in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of deuterated methyl magnesium iodide (CD₃MgI) in diethyl ether to the DHEA solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 2: Oppenauer Oxidation:

-

Dissolve the crude product from Step 1 in a mixture of toluene and acetone.

-

Add aluminum isopropoxide to the solution.

-

Heat the mixture to reflux and stir for several hours.

-

Cool the reaction mixture and add dilute hydrochloric acid to quench the reaction.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 3: Purification:

-

Purify the crude testosterone-d3 by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and isotopic purity.

-

Mandatory Visualizations

Caption: General analytical workflow incorporating a deuterated internal standard.

Caption: How deuterated internal standards compensate for matrix effects.

Caption: Key components of a bioanalytical method validation workflow.

References

- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Structures of Mephenytoin and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephenytoin, a hydantoin-class anticonvulsant, has been a subject of significant research interest due to its stereoselective metabolism and the genetic polymorphism of the cytochrome P450 enzyme, CYP2C19.[1] This technical guide provides a comprehensive overview of the core structure of mephenytoin and its deuterated analog, Mephenytoin-d5. It details their chemical properties, metabolic pathways, and the analytical methodologies used for their characterization. The introduction of deuterium into the mephenytoin structure is a strategic modification aimed at altering its pharmacokinetic profile, a concept of growing importance in modern drug development. This document serves as a resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug metabolism, offering detailed experimental protocols and visual representations of key processes to facilitate further investigation and drug development efforts.

Chemical Structures and Physicochemical Properties

Mephenytoin, chemically known as 5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione, is a derivative of hydantoin, a five-membered heterocyclic ring containing a urea moiety.[2] Its structure features a chiral center at the C5 position of the hydantoin ring. The deuterated analog, Mephenytoin-d5, typically involves the substitution of five hydrogen atoms on the phenyl ring with deuterium. This substitution increases the molecular mass and alters the bond strength of the carbon-deuterium bond compared to the carbon-hydrogen bond, which can have significant effects on the molecule's metabolism.

Below are the graphical representations of the chemical structures of mephenytoin and its deuterated analog, Mephenytoin-d5.

Caption: Chemical structure of Mephenytoin.

Caption: Chemical structure of Mephenytoin-d5.

Comparative Physicochemical and Pharmacokinetic Data

The following table summarizes the key physicochemical and pharmacokinetic properties of mephenytoin and its deuterated analog. While specific experimental pharmacokinetic data for Mephenytoin-d5 is not widely available in the public domain, the expected effects of deuteration are noted.

| Property | Mephenytoin | Mephenytoin-d5 | Reference(s) |

| Molecular Formula | C₁₂H₁₄N₂O₂ | C₁₂H₉D₅N₂O₂ | [1] |

| Molecular Weight | 218.25 g/mol | 223.28 g/mol | [2] |

| CAS Number | 50-12-4 | 1189938-73-0 | [1] |

| Melting Point | 136-137 °C | Data not available | |

| Solubility | Practically insoluble in water; soluble in ethanol. | Expected to be similar to mephenytoin. | [3][4] |

| pKa | ~11.09 (acidic) | Expected to be similar to mephenytoin. | [5] |

| Elimination Half-life | ~7 hours | Expected to be longer than mephenytoin. | [1][6] |

| Metabolism | Primarily hepatic via CYP2C19. | Primarily hepatic, expected slower rate of metabolism. | [1] |

| Time to Peak Concentration (Tmax) | ~1 hour | Data not available | [7] |

| Volume of Distribution | 1.4 L/kg | Data not available | [6] |

Metabolism of Mephenytoin

The metabolism of mephenytoin is a critical aspect of its pharmacology and is primarily carried out by the cytochrome P450 enzyme system in the liver. The key enzyme responsible for its metabolism is CYP2C19, which exhibits genetic polymorphism, leading to different metabolic phenotypes in the population ("extensive metabolizers" versus "poor metabolizers").[6][8]

The two primary metabolic pathways for mephenytoin are:

-

Aromatic Hydroxylation: The S-enantiomer of mephenytoin is stereoselectively hydroxylated at the 4'-position of the phenyl ring to form 4'-hydroxymephenytoin. This is the dominant pathway in extensive metabolizers.[9]

-

N-demethylation: The R-enantiomer of mephenytoin is primarily metabolized through N-demethylation to yield nirvanol (5-ethyl-5-phenylhydantoin), which is also an active anticonvulsant.[7]

Caption: Major metabolic pathways of mephenytoin.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for mephenytoin as an anticonvulsant is the blockade of voltage-gated sodium channels in neurons.[6][10] By binding to the sodium channels, mephenytoin stabilizes the neuronal membrane and limits the repetitive firing of action potentials that is characteristic of seizures.[6][11]

Caption: Mephenytoin's blockade of voltage-gated sodium channels.

Experimental Protocols

Synthesis of Mephenytoin and its Deuterated Analog

Synthesis of Mephenytoin: A common method for the synthesis of mephenytoin is the Bucherer-Bergs reaction followed by methylation.[12]

-

Bucherer-Bergs Reaction: Propiophenone is reacted with potassium cyanide and ammonium carbonate to form 5-ethyl-5-phenylhydantoin (Nirvanol).

-

Methylation: The resulting nirvanol is then methylated at the N-3 position using a methylating agent such as dimethyl sulfate to yield mephenytoin.[11]

Synthesis of Mephenytoin-d5: The synthesis of Mephenytoin-d5 can be achieved by using deuterated starting materials.

-

Synthesis of d5-propiophenone: This can be synthesized from d6-benzene and propionyl chloride via a Friedel-Crafts acylation.

-

Bucherer-Bergs Reaction: The d5-propiophenone is then subjected to the Bucherer-Bergs reaction as described above to yield 5-ethyl-5-(phenyl-d5)hydantoin.

-

Methylation: The deuterated nirvanol analog is then methylated to produce Mephenytoin-d5.

Alternatively, a method analogous to the synthesis of tritiated mephenytoin can be employed, which involves catalytic dehalogenation with deuterium gas.[13]

-

Iodination: (S)-Mephenytoin is iodinated at the para-position of the phenyl ring.

-

Deuteration: The iodinated compound is then stirred with deuterium gas in the presence of a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent like dimethylformamide. The iodine atom is replaced by a deuterium atom.

Analytical Methods for Quantification

The quantification of mephenytoin and its metabolites in biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most common analytical techniques.[2]

General HPLC-MS/MS Protocol for Mephenytoin and Metabolites in Urine: [13]

-

Sample Preparation:

-

To 50 µL of urine, add a buffered β-glucuronidase solution to hydrolyze the glucuronide conjugates of the metabolites.

-

Incubate the mixture at 37°C for 6 hours.

-

Stop the reaction by adding methanol containing a suitable internal standard (e.g., 4'-methoxymephenytoin).

-

Centrifuge the sample to precipitate proteins and collect the supernatant.

-

-

Chromatographic Separation:

-

Inject the supernatant onto a reverse-phase C18 column (e.g., 100 x 3 mm, 5 µm).

-

Use a gradient elution with a mobile phase consisting of an organic component (e.g., acetonitrile/methanol 50:50) and an aqueous component (e.g., water with a pH modifier).

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the selected reaction monitoring (SRM) mode for quantification.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-MEPHENYTOIN synthesis - chemicalbook [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. openmedscience.com [openmedscience.com]

- 13. epilepsysociety.org.uk [epilepsysociety.org.uk]

An In-depth Technical Guide to the Pharmacological Profile of Mephenytoin and its Isotopes

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mephenytoin is a hydantoin-derivative anticonvulsant historically used for refractory partial epilepsy.[1][2] Although its use has been largely discontinued in the US and UK due to risks of severe adverse effects like blood dyscrasias, it remains a subject of significant research interest.[1][3] This is primarily due to its stereoselective metabolism, which exhibits a well-defined genetic polymorphism, making it a valuable probe drug for assessing the activity of the cytochrome P450 enzyme CYP2C19.[4][5] This document provides a comprehensive overview of the pharmacological profile of Mephenytoin, its metabolism, clinical aspects, and the application of its stable isotopes in research.

Introduction

Mephenytoin, chemically (RS)-5-ethyl-3-methyl-5-phenylhydantoin, was introduced in the late 1940s as an antiepileptic agent.[3] It is structurally related to phenytoin and shares a similar, though not identical, mechanism of action.[6] Mephenytoin is a racemic mixture of (S)- and (R)-enantiomers, which are metabolized through distinct pathways, a characteristic that is central to its use in pharmacogenetic studies.[5][7] Its primary active metabolite, Nirvanol (5-ethyl-5-phenylhydantoin), contributes significantly to both its therapeutic and toxic effects.[3]

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for Mephenytoin, like other hydantoin derivatives, involves the modulation of neuronal voltage-gated sodium channels.[2][6]

-

Sodium Channel Blockade: Mephenytoin blocks frequency-, use-, and voltage-dependent neuronal sodium channels.[1][2] This action limits the repetitive firing of action potentials that underlies seizure propagation.

-

Membrane Stabilization: By promoting sodium efflux from neurons, it stabilizes the neuronal membrane against hyperexcitability.[2][6]

-

Inhibition of Seizure Spread: Its principal site of action appears to be the motor cortex, where it inhibits the spread of seizure activity.[2] It reduces the maximal activity of brain stem centers responsible for the tonic phase of tonic-clonic seizures.[2]

The overall physiological effect is a decrease in disorganized electrical activity within the central nervous system.[1]

References

- 1. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mephenytoin - Wikipedia [en.wikipedia.org]

- 4. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mephenytoin [glowm.com]

- 7. Mephenytoin hydroxylation deficiency: kinetics after repeated doses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Mephenytoin in Human Plasma using Mephenytoin-d8 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mephenytoin in human plasma. Mephenytoin-d8 is employed as the internal standard to ensure high accuracy and precision. The straightforward protein precipitation sample preparation protocol and a rapid chromatographic runtime of under 6 minutes make this method ideal for high-throughput applications in clinical research and drug development. The method demonstrates excellent linearity over a wide concentration range, with high accuracy and precision, meeting the rigorous requirements for bioanalytical method validation.

Introduction

Mephenytoin is an anticonvulsant drug that is also used as a probe substrate for phenotyping the activity of the cytochrome P450 enzyme CYP2C19.[1][2] Accurate and reliable quantification of mephenytoin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring research, and in vitro drug metabolism assays.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the extraction and quantification of mephenytoin from human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Mephenytoin and this compound standards

-

HPLC-grade methanol and acetonitrile

-

Formic acid

-

Human plasma (drug-free)

-

Ultrapure water

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of mephenytoin and the internal standard from human plasma.

-

To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 100 µL of acetonitrile containing the internal standard (this compound).[4]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[5]

-

Centrifuge the samples at approximately 15,000 x g for 15 minutes to pellet the precipitated proteins.[3]

-

Transfer the supernatant to an LC vial for analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

-

LC System: UltiMate 3000 RS LC system or equivalent[4]

-

Column: Hypersil GOLD 50 x 2.1 mm, 1.9 µm analytical column[4]

-

Mobile Phase B: 0.1% Formic acid in methanol[6]

-

Flow Rate: 0.4 mL/min[7]

-

Column Temperature: 40°C[6]

-

Gradient: A 5.5-minute gradient elution is performed.[4]

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source is used for detection in the positive ion mode.[4][8]

-

Mass Spectrometer: TSQ Endura triple quadrupole mass spectrometer or equivalent[4]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[8]

-

Source Temperature: 130°C[7]

-

Desolvation Temperature: 300°C[7]

The specific precursor and product ion transitions for mephenytoin and this compound should be optimized by direct infusion.

Quantitative Data Summary

The following tables summarize the quantitative performance of similar LC-MS/MS methods for the analysis of mephenytoin and related compounds.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Mephenytoin | Human Plasma | 3 - 1500 | 3 | [9] |

| Mephenytoin | Human Urine | 15 - 10000 | 30 | [1] |

| 4'-Hydroxymephenytoin | Human Plasma | 1 - 500 | 1 | [9] |

| 4'-Hydroxymephenytoin | Human Urine | 15 - 10000 | 20 | [1] |

| Nirvanol | Human Plasma | 3 - 1500 | 3 | [9] |

| Nirvanol | Human Urine | 15 - 10000 | 30 | [1] |

| Phenytoin | Human Plasma | 60 - 12000 | 60 | [8] |

| Phenytoin | Human Brain Dialysate, Blood, Saliva | 10 - 2000 | 10 | [5] |

Table 2: Accuracy and Precision

| Analyte | Matrix | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Mephenytoin & Metabolites | Human Plasma | QC Levels | < 12.4 | 6.5 (median) | 87.2 - 108.3 | [9] |

| Mephenytoin & Metabolites | Human Urine | LLOQ to 10000 ng/mL | 0.8 - 10.5 | 0.8 - 10.5 | 90.5 - 109.5 | [1] |

| Phenytoin | Human Plasma | LLOQ and higher | < 15 | < 15 | 85 - 115 | [8] |

| 4'-Hydroxymephenytoin | Rat Liver Microsomes | QC Levels | < 15 | < 14 | 98 - 114 | [3][7] |

Experimental Workflow and Signaling Pathway Diagrams

Caption: LC-MS/MS experimental workflow for mephenytoin analysis.

Caption: Metabolic pathway of mephenytoin.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of mephenytoin in human plasma. The simple sample preparation and rapid analysis time make it well-suited for clinical research applications requiring the processing of a large number of samples. The presented method demonstrates the necessary performance characteristics for accurate bioanalysis.

References

- 1. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. researchgate.net [researchgate.net]

Application Note: UPLC-MS/MS Method for the Quantification of Mephenytoin in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive UPLC-MS/MS method for the quantification of Mephenytoin in human plasma. The method utilizes Mephenytoin-d8 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring research, and other drug development applications.

Introduction

Mephenytoin is an anticonvulsant drug belonging to the hydantoin class. Accurate and reliable quantification of Mephenytoin in biological matrices is crucial for clinical and preclinical research. This application note presents a validated UPLC-MS/MS method that offers high selectivity, sensitivity, and throughput for the analysis of Mephenytoin in human plasma. The use of a deuterated internal standard, this compound, minimizes matrix effects and improves the overall reliability of the method.

Experimental

Materials and Reagents

-

Mephenytoin and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Sample Preparation

-

Thaw plasma samples and standards to room temperature.

-

To 100 µL of plasma, add 20 µL of this compound internal standard working solution (2.00 µg/mL in 50% methanol).[1]

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC Conditions

| Parameter | Value |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | See Table 1 |

Table 1: UPLC Gradient Program

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Mephenytoin | 219.1 | 190.1 | 25 | 15 |

| This compound | 227.1 | 198.1 | 25 | 15 |

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, accuracy, and precision according to established bioanalytical method validation guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 5 to 2000 ng/mL for Mephenytoin in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 5 ng/mL.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, mid, and high. The results are summarized in Table 3. All values were within the acceptable limits of ±15% (±20% for LLOQ).

Table 3: Accuracy and Precision of Mephenytoin Quantification

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 5 | 105.2 | 8.7 | 103.5 | 11.2 |

| Low | 15 | 98.6 | 6.3 | 99.1 | 7.8 |

| Mid | 200 | 101.4 | 4.1 | 100.8 | 5.5 |

| High | 1600 | 97.9 | 3.5 | 98.5 | 4.9 |

Experimental Workflow and Signaling Pathway Diagrams

Experimental workflow for Mephenytoin quantification.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Mephenytoin in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting a wide range of research and drug development activities. The use of a stable isotope-labeled internal standard ensures the accuracy and robustness of the results.

References

Application Note: High-Throughput Sample Preparation for the Bioanalysis of Mephenytoin using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details robust and reliable sample preparation protocols for the quantitative analysis of Mephenytoin in biological matrices, such as plasma. Mephenytoin is a crucial probe substrate for phenotyping the activity of the cytochrome P450 enzyme CYP2C19. Accurate quantification is critical in clinical and research settings. To ensure the highest accuracy and precision, a stable isotope-labeled (deuterated) internal standard (IS), such as Mephenytoin-d3 or Mephenytoin-d5, is employed. The use of a deuterated IS is the gold standard as it co-elutes with the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1][2] This document provides detailed, step-by-step protocols for three widely used extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Materials and Reagents

-

Analytes: Mephenytoin, (S)-Mephenytoin

-

Internal Standard: Mephenytoin-d3, Mephenytoin-d5, or other suitable deuterated analogue

-

Biological Matrix: Human Plasma (K2-EDTA)

-

Reagents:

-

Labware and Equipment:

-

Calibrated pipettes and sterile tips

-

1.5 mL or 2.0 mL microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Sample evaporator (Nitrogen stream)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[5][6][7]

-

Solid-Phase Extraction cartridges (e.g., Oasis HLB 1 mL, 30 mg)[8]

-

96-well collection plates and sealing mats[9]

-

Standard Solution Preparation

Proper preparation of stock and working solutions is critical for accurate quantification.

-

Primary Stock Solutions (1 mg/mL):

-

Separately weigh appropriate amounts of Mephenytoin and Mephenytoin-d3.

-

Dissolve in methanol to achieve a final concentration of 1 mg/mL for each.

-

Store at -20°C in the dark for up to 6 months.[8]

-

-

Intermediate Stock Solutions (10 µg/mL):

-

Dilute the primary stock solutions with a 50:50 mixture of methanol and water to create intermediate stocks of 10 µg/mL.

-

-

Working Standard Solutions (for Calibration Curve):

-

Prepare a series of working standard solutions by serially diluting the Mephenytoin intermediate stock with 50:50 methanol:water. These solutions will be used to spike blank plasma to create calibration standards ranging from approximately 1 ng/mL to 2000 ng/mL.[10]

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Mephenytoin-d3 intermediate stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL. This solution will be added to all samples, including calibration standards, quality controls, and unknown samples.

-

General Experimental Workflow

The overall process from sample receipt to final data analysis follows a structured path to ensure consistency and accuracy. The inclusion of a deuterated internal standard at the beginning of the process is key to correcting for variability.

References

- 1. texilajournal.com [texilajournal.com]

- 2. lcms.cz [lcms.cz]

- 3. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Mephenytoin and Other Antiepileptics in Human Plasma using Mephenytoin-d8 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the therapeutic drug monitoring (TDM) of mephenytoin and other antiepileptic drugs (AEDs) in human plasma. The use of a stable isotope-labeled internal standard, Mephenytoin-d8, ensures accuracy and precision in quantification. The protocol employs a straightforward protein precipitation for sample preparation, enabling a fast turnaround time suitable for clinical research environments. This method provides the necessary performance for pharmacokinetic and toxicokinetic studies and aids in the optimization of individual treatment regimens for patients with epilepsy.

Introduction

Therapeutic drug monitoring (TDM) is crucial for managing patients treated with antiepileptic drugs (AEDs) due to their narrow therapeutic indices and significant inter-individual pharmacokinetic variability.[1][2] Mephenytoin, an anticonvulsant of the hydantoin class, and other AEDs require precise dose adjustments to maintain plasma concentrations within the therapeutic range, thereby optimizing efficacy while minimizing toxicity.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, specificity, and throughput.[4]

The use of a stable isotope-labeled internal standard (SIL-IS) is essential for correcting for matrix effects and variations in sample processing and instrument response. This compound, a deuterated analog of mephenytoin, serves as an ideal internal standard for the quantification of mephenytoin and can be utilized in multiplexed panels for other AEDs. This application note provides a detailed protocol for the determination of mephenytoin in human plasma using this compound as the internal standard, a method that can be adapted for a broader panel of antiepileptic drugs.

Principle of the Method

This method involves the extraction of mephenytoin and the this compound internal standard from human plasma via protein precipitation with acetonitrile. After centrifugation, the supernatant is diluted and injected into an LC-MS/MS system. The compounds are separated chromatographically on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve constructed from samples of known concentrations.

Materials and Reagents

-

Mephenytoin

-

This compound

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (drug-free)

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of mephenytoin and this compound in methanol.

-

Working Standard Solutions: Prepare working standard solutions of mephenytoin by serial dilution of the stock solution with a 50:50 methanol/water mixture to create a series of concentrations for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture.

-

Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate mephenytoin working standard solutions to create calibration standards at concentrations of 10, 20, 50, 100, 200, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) in a similar manner.

Sample Preparation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new microcentrifuge tube and dilute with 900 µL of deionized water containing 0.1% formic acid.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Mephenytoin: m/z 219.1 → 134.1; this compound: m/z 227.1 → 142.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

Note: The specific mass transitions for this compound are predicted based on the fragmentation of Mephenytoin and may need to be optimized.

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery according to established guidelines.[5]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Mephenytoin | 10 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 30 | < 5 | < 7 | 95 - 105 |

| Medium | 300 | < 4 | < 6 | 97 - 103 |

| High | 800 | < 3 | < 5 | 98 - 102 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Mephenytoin | > 85 | < 15 |

Mandatory Visualizations

Caption: Experimental workflow for the therapeutic drug monitoring of mephenytoin.

References

Application Notes and Protocols for CYP2C19 Phenotyping Using Mephenytoin-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme involved in the metabolism of a significant number of clinically used drugs. Genetic polymorphisms in the CYP2C19 gene can lead to wide inter-individual variability in enzyme activity, resulting in distinct metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). Accurate phenotyping of CYP2C19 is essential in drug development and clinical practice to optimize drug efficacy and minimize adverse reactions. Mephenytoin has been widely established as a reliable probe drug for assessing CYP2C19 activity.[1][2][3] The stereoselective 4'-hydroxylation of the S-enantiomer of mephenytoin is almost exclusively catalyzed by CYP2C19.[4] This application note provides a detailed protocol for a CYP2C19 phenotyping assay using (S)-Mephenytoin and its deuterated internal standard, Mephenytoin-d8, with quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The CYP2C19 phenotype is determined by measuring the concentration of the primary metabolite of (S)-Mephenytoin, 4'-hydroxymephenytoin, in a biological matrix (typically urine or plasma) following administration of a single oral dose of racemic mephenytoin. This compound is used as an internal standard to ensure accurate and precise quantification by correcting for variability during sample preparation and analysis.[5]

Metabolic Pathway of Mephenytoin

The primary metabolic pathway for the (S)-enantiomer of mephenytoin is 4'-hydroxylation, mediated by CYP2C19, to form 4'-hydroxymephenytoin. The (R)-enantiomer is primarily metabolized through N-demethylation by other CYP enzymes.

Caption: Metabolic conversion of (S)-Mephenytoin to 4'-hydroxy-(S)-mephenytoin by CYP2C19.

Experimental Protocols

Materials and Reagents

-

(S)-Mephenytoin (probe substrate)

-

This compound (internal standard)

-

4'-hydroxymephenytoin (metabolite standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA) or urine

-

Phosphate buffer (for urine sample preparation)

-

Solid Phase Extraction (SPE) cartridges (optional, for plasma sample cleanup)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-Mephenytoin, 4'-hydroxymephenytoin, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of (S)-Mephenytoin and 4'-hydroxymephenytoin in 50% methanol to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution in 50% methanol to achieve a final concentration of 50 ng/mL.[6]

Sample Preparation

Urine Samples

-

Thaw urine samples at room temperature.

-

To 50 µL of urine, add 50 µL of the this compound internal standard working solution (50 ng/mL).

-

Add 900 µL of 50% methanol and vortex to mix.

-

Centrifuge at 10,000 x g for 5 minutes.

Plasma Samples

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of the this compound internal standard working solution (50 ng/mL).[5]

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50% methanol for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

The following are representative conditions and may require optimization for your specific instrumentation.

Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.9 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Tandem Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Selected Reaction Monitoring (SRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Mephenytoin | 219.1 | 134.1 | 20 |

| 4'-hydroxymephenytoin | 235.1 | 150.1 | 25 |

| This compound | 227.1 | 134.1 | 20 |

Experimental Workflow

Caption: General workflow for CYP2C19 phenotyping using this compound and LC-MS/MS.

Data Presentation

The following tables summarize typical validation parameters for a quantitative LC-MS/MS assay for Mephenytoin and 4'-hydroxymephenytoin.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Mephenytoin | 5 - 1000 | > 0.99 | 5 |

| 4'-hydroxymephenytoin | 1 - 500 | > 0.99 | 1 |

Data synthesized from representative values in the literature.[8][9]

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Mephenytoin | Low | 15 | < 5 | < 6 | 95 - 105 |

| Mid | 150 | < 4 | < 5 | 97 - 103 | |

| High | 800 | < 3 | < 4 | 98 - 102 | |

| 4'-hydroxymephenytoin | Low | 3 | < 7 | < 8 | 94 - 106 |

| Mid | 50 | < 5 | < 6 | 96 - 104 | |

| High | 400 | < 4 | < 5 | 97 - 103 |

Data synthesized from representative values in the literature.[8][9]

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of CYP2C19 phenotype using Mephenytoin as a probe substrate and this compound as an internal standard. The use of a deuterated internal standard coupled with the sensitivity and selectivity of LC-MS/MS allows for a robust, accurate, and reproducible assay. This method is suitable for use in both research and clinical settings to aid in the understanding of drug metabolism and to guide personalized medicine strategies.

References

- 1. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mephenytoin as a probe for CYP2C19 phenotyping:effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective determination of the CYP2C19 probe drug mephenytoin in human urine by gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]

Application Notes: Protocol for Using Mephenytoin-d8 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin, an anticonvulsant drug, is a well-established probe substrate for investigating the activity of the cytochrome P450 enzyme CYP2C19. Due to significant inter-individual variability in its metabolism, pharmacokinetic studies of mephenytoin are crucial for understanding drug-drug interactions and personalizing medicine. Mephenytoin-d8, a stable isotope-labeled analog of mephenytoin, serves as an ideal internal standard for quantitative bioanalysis in such studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.

These application notes provide a detailed protocol for the use of this compound as an internal standard in pharmacokinetic studies of mephenytoin. The protocol covers sample preparation, LC-MS/MS analysis, and data processing.

Data Presentation

Table 1: Mass Spectrometry Parameters for Mephenytoin and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |

| Mephenytoin | 219.1 | 134.1 | 20 | Positive |

| This compound | 227.1 | 142.1 | 20 | Positive |

Note: These values may require optimization based on the specific mass spectrometer used.

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 1 min, return to 10% B and equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 3: Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits as per regulatory guidelines |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Mephenytoin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of mephenytoin reference standard in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Mephenytoin Working Solutions: Prepare a series of working solutions by serially diluting the mephenytoin stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.

-

This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples (collected from subjects at various time points after mephenytoin administration) and quality control samples on ice.

-

To 100 µL of each plasma sample, add 20 µL of the this compound IS working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (10% B).

-

Vortex briefly and centrifuge at 1,000 x g for 2 minutes before injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2 .

-

Inject the prepared samples.

-

Acquire data in Multiple Reaction Monitoring (MRM) mode.

Data Analysis and Quantification

-

Integrate the peak areas for mephenytoin and this compound.

-

Calculate the peak area ratio of mephenytoin to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of mephenytoin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Use the calculated concentrations at each time point to perform pharmacokinetic analysis (e.g., calculate Cmax, Tmax, AUC, and half-life).

Mandatory Visualization

Caption: Experimental workflow for a pharmacokinetic study using this compound.

Caption: Simplified metabolic pathway of Mephenytoin.

Application Note: High-Throughput Solid-Phase Extraction Protocol for the Quantification of Mephenytoin and Mephenytoin-d8 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of the anticonvulsant drug Mephenytoin and its deuterated internal standard, Mephenytoin-d8, from human plasma. The described method utilizes a reversed-phase SPE sorbent for efficient sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a sensitive and high-throughput method for bioanalytical studies. The intra- and inter-day precision and accuracy of methods for Mephenytoin analysis in plasma have been reported to be within acceptable limits, generally below 15%.[1]

Introduction